2-Amino-3-cyclobutylpropan-1-ol

Description

Structural Classification and Relevance of Amino Alcohols in Organic Synthesis

Amino alcohols are organic compounds characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH). Their classification is often based on the relative position of these two functional groups. For instance, β-amino alcohols, where the amino and hydroxyl groups are attached to adjacent carbon atoms (a 1,2-relationship), are a particularly important subclass. openaccessjournals.com This structural arrangement is a common feature in numerous natural products and pharmacologically active compounds. diva-portal.org

The utility of amino alcohols in organic synthesis is extensive. They are widely employed as precursors for the synthesis of more complex molecules due to the differential reactivity of the amino and hydroxyl groups. taylorandfrancis.com Furthermore, chiral amino alcohols are of immense value as chiral auxiliaries, ligands for asymmetric catalysis, and even as organocatalysts themselves, enabling the stereoselective synthesis of desired enantiomers. diva-portal.orgacs.org The synthesis of enantiomerically pure β-amino alcohols can be achieved through various methods, including the reduction of amino acids, kinetic resolution of racemic mixtures, and stereoselective ring-opening of epoxides. openaccessjournals.com

Significance of 2-Amino-3-cyclobutylpropan-1-ol as a Chiral Building Block

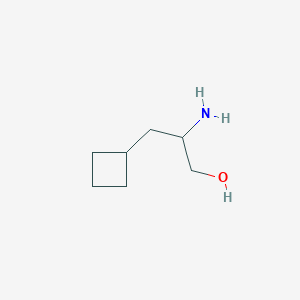

This compound is a non-natural amino alcohol that has garnered attention as a valuable chiral building block in synthetic organic chemistry. tcichemicals.com Its structure features a primary alcohol, a primary amine at the C2 position, and a cyclobutyl group at the C3 position. The presence of two stereocenters (at C2 and C3) means that it can exist as four possible stereoisomers.

The "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids and sugars, has traditionally been a primary source for chiral building blocks. diva-portal.org However, the demand for novel and structurally diverse chiral molecules has driven the development of synthetic routes to non-natural building blocks like this compound. Its utility lies in its ability to introduce a specific, well-defined three-dimensional structure into a larger molecule, a critical aspect of modern drug discovery and development.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and structurally related compounds is primarily focused on their synthesis and application as intermediates in the preparation of more complex molecules, particularly those with potential biological activity. The synthesis of such non-natural amino alcohols often requires multi-step sequences. For instance, a general approach to a related compound, 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol, involved the reduction of the corresponding ethyl ester using lithium aluminium hydride. prepchem.com

The amino alcohol functionality is a known pharmacophore present in various classes of antibiotics. nih.gov Research has explored the modification of known antibiotic scaffolds by introducing amino alcohol side chains to enhance their activity or overcome resistance mechanisms. While direct studies on the biological activity of this compound are not extensively documented in the provided search results, its structural similarity to components of bioactive molecules suggests its potential as a building block in medicinal chemistry programs. For example, the amino alcohol moiety is a key component of macrolide antibiotics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-cyclobutylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7(5-9)4-6-2-1-3-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPORKQFYUJAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Cyclobutylpropan 1 Ol

Established Synthetic Routes to Amino Alcohols Incorporating Cyclobutyl Moieties

The construction of amino alcohols bearing a cyclobutyl substituent often relies on well-established transformations in organic synthesis. A common approach involves the reduction of corresponding amino esters. For instance, the synthesis of 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol has been achieved by the reduction of ethyl 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propanoate using lithium aluminum hydride in ether. prepchem.com This method, while effective, typically yields a racemic mixture of the desired amino alcohol.

Another established route involves the elaboration of β-lactams. The synthesis of various 2-amino-3-arylpropan-1-ols has been accomplished through the chemical manipulation of trans-4-aryl-3-chloro-β-lactams. nih.gov This strategy allows for the selective preparation of different diastereomers by choosing the appropriate starting materials. nih.gov While not directly applied to 2-amino-3-cyclobutylpropan-1-ol in the reviewed literature, this methodology offers a potential pathway for its synthesis.

Enantioselective Synthesis of this compound

Achieving high levels of enantioselectivity is crucial for the synthesis of biologically active molecules. Several strategies have been developed to produce specific stereoisomers of amino alcohols, which can be conceptually applied to the synthesis of this compound.

Asymmetric Catalytic Strategies for this compound Generation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net Recent advancements have focused on the development of catalytic systems that can control the stereochemical outcome of a reaction.

One promising approach is the enantioselective radical C–H amination of alcohols. nih.govresearchgate.net This method utilizes a multi-catalytic system, often involving an iridium photocatalyst and a chiral copper catalyst, to achieve regio- and enantioselective amination of C–H bonds. nih.gov This strategy has been successfully applied to the synthesis of various β-amino alcohols from simple alcohol precursors. researchgate.net The key to this transformation is the generation of a transient N-centered radical that undergoes a stereoselective 1,5-hydrogen atom transfer (HAT). nih.gov

Another strategy involves the use of chiral aldehyde catalysis to activate amino acids and their derivatives for asymmetric transformations. nih.gov This method has been employed in Mannich reactions to generate amino acid derivatives with good yields and high enantioselectivity. nih.gov

Enzymatic strategies also offer a powerful avenue for asymmetric synthesis. nih.gov Transaminases, for example, can catalyze the asymmetric amination of ketones to produce chiral amines. nih.gov This biocatalytic approach provides an environmentally friendly alternative to traditional chemical methods.

Chiral Pool Synthesis Approaches Utilizing Precursors to this compound

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials for the synthesis of more complex molecules. nih.gov Amino acids and terpenes are common chiral pool sources. nih.gov For the synthesis of this compound, a conceivable strategy would involve starting from a chiral precursor that already contains the required stereocenter.

For example, a concise synthesis of E-diastereoisomers of 4,5-methano-l-lysine, which contains a cyclopropyl (B3062369) group, was achieved starting from L-methionine. researchgate.net A key step in this synthesis was the cyclopropanation of an intermediate E-allylic alcohol. researchgate.net A similar approach could be envisioned for the synthesis of this compound, where a suitable chiral starting material is modified to introduce the cyclobutyl moiety.

Diastereoselective Synthesis through Chiral Auxiliary Control for this compound

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Highly diastereoselective Mannich-type reactions have been developed using nucleophilic additions of α-alkoxy enolates to imines, affording amino alcohols with high enantioselectivity. diva-portal.org Similarly, Rh(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to aldimines have been shown to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivities. diva-portal.org These methods, while not explicitly demonstrated for cyclobutyl-containing substrates, provide a framework for the diastereoselective synthesis of this compound.

Development of Novel Synthetic Transformations for this compound and its Analogues

The quest for more efficient and versatile synthetic methods is ongoing. Novel transformations that could be applied to the synthesis of this compound and its analogs are continuously being developed.

One such innovation is the use of visible-light photoredox catalysis for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones. rsc.org This method allows for the synthesis of various 1,2-amino alcohols under mild reaction conditions in water. rsc.org

The synthesis of novel non-natural conformationally restricted amino acids, such as those containing a spiro[2.2]pentane or spiro[2.3]hexane skeleton, highlights the ongoing efforts to create structurally diverse amino acid analogs. researchgate.net These methods often involve catalytic [1+2] cycloaddition reactions. researchgate.net

Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop processes that are more environmentally benign, for instance, by using water as a solvent and employing catalytic methods to reduce waste.

The aforementioned visible-light photoredox-catalyzed synthesis of 1,2-amino alcohols in water is a prime example of a sustainable synthetic method. rsc.org Biocatalytic approaches, such as the use of enzymes for asymmetric synthesis, also align with the principles of green chemistry by operating under mild conditions and often exhibiting high selectivity. nih.gov The development of electrocatalytic transformations represents another frontier in sustainable synthesis, offering a way to drive reactions with electricity, a clean reagent. chemrxiv.org

Advanced Derivatization Strategies for 2 Amino 3 Cyclobutylpropan 1 Ol

Chemoselective Functional Group Interconversions at the Primary Amine Moiety of 2-Amino-3-cyclobutylpropan-1-ol

The primary amine in this compound is a key site for modification, given its nucleophilic and basic character. Chemoselective functionalization of this amine in the presence of the primary hydroxyl group is a common synthetic challenge. Generally, amines are more nucleophilic than alcohols, which allows for selective reactions under carefully controlled conditions.

N-Acylation: The formation of amides via N-acylation is a fundamental transformation. This can be achieved with high chemoselectivity by reacting the amino alcohol with acylating agents like acyl chlorides or anhydrides. The higher reactivity of the amine compared to the alcohol typically ensures that N-acylation is the predominant pathway, especially at lower temperatures. The use of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the acid byproduct. An efficient method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride (B1165640) intermediate from an organic acid and a sulfonyl chloride, which then reacts selectively with the amine. google.com

N-Alkylation: Selective N-alkylation can be more challenging due to the potential for O-alkylation and over-alkylation of the amine. Reductive amination is a powerful and selective method, involving the reaction of the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). Another approach involves using alcohols as alkylating reagents under specific catalytic conditions, providing an environmentally benign route to N-alkylated products. nih.gov

N-Sulfonylation: The formation of sulfonamides is another important derivatization. Reaction of the amino alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or TEA typically leads to selective N-sulfonylation. The resulting sulfonamides are generally stable and can alter the biological properties of the parent molecule.

Table 1: Examples of Chemoselective N-Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product | Ref. |

|---|---|---|---|---|

| N-Acetylation | Acetic Anhydride | Pyridine, 0 °C to rt | N-(3-cyclobutyl-1-hydroxypropan-2-yl)acetamide | google.com |

| N-Benzoylation | Benzoyl Chloride | TEA, CH₂Cl₂, 0 °C | N-(3-cyclobutyl-1-hydroxypropan-2-yl)benzamide | google.com |

| N-Methylation (Reductive Amination) | Formaldehyde, NaBH₃CN | Methanol, pH ~6 | 3-cyclobutyl-2-(methylamino)propan-1-ol | nih.gov |

| N-Tosylation | Tosyl Chloride | Pyridine, CH₂Cl₂, rt | N-(3-cyclobutyl-1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide | nih.gov |

Selective Transformations of the Primary Hydroxyl Group of this compound

While the amine is generally more nucleophilic, selective functionalization of the primary hydroxyl group can be achieved by leveraging specific reaction conditions or catalysts that favor reaction at the oxygen atom.

O-Acylation (Esterification): Selective O-acylation in the presence of an unprotected amine is a significant challenge. One effective strategy is to perform the reaction under strongly acidic conditions. nih.gov In such a medium, the more basic amino group is protonated, forming an ammonium (B1175870) salt. This deactivates the nitrogen as a nucleophile, allowing the acylating agent (e.g., acyl chloride or anhydride) to react selectively with the hydroxyl group. nih.gov Alternatively, enzymatic catalysis, for instance using lipases, can achieve high selectivity for the O-acylation of primary alcohols over amines under specific conditions.

O-Silylation: The protection of alcohols as silyl (B83357) ethers is a common transformation. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can selectively react with the hydroxyl group. This selectivity is often achieved by using a base like imidazole (B134444) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The steric bulk of the silylating agent can enhance selectivity for the less hindered primary alcohol.

O-Alkylation: Direct O-alkylation is difficult to achieve selectively. A common strategy involves a protection-deprotection sequence. However, specific methods like using a diazo compound with a suitable acid catalyst can sometimes favor O-alkylation, although yields and selectivity can be variable.

Table 2: Examples of Selective O-Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product | Ref. |

|---|---|---|---|---|

| O-Acetylation | Acetyl Chloride | Trifluoroacetic Acid (TFA) | 2-amino-3-cyclobutylpropyl acetate | nih.gov |

| O-Pivaloylation | Pivaloyl Chloride | HCl (conc.), 0 °C | 2-amino-3-cyclobutylpropyl pivalate | nih.gov |

| O-Silylation | TBDMSCl, Imidazole | DMF, rt | 2-amino-3-cyclobutyl-1-(tert-butyldimethylsilyloxy)propane | nih.gov |

| O-Tritylation | Trityl Chloride, TEA | Pyridine, 40 °C | 2-amino-3-cyclobutyl-1-(trityloxy)propane | nih.gov |

Functionalization and Modification of the Cyclobutyl Ring System in this compound

The cyclobutane (B1203170) ring, while relatively stable, offers opportunities for modification through modern synthetic methods, particularly C-H functionalization. acs.orgnih.gov These reactions allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, providing a powerful tool for late-stage diversification.

The success of C-H functionalization often relies on directing groups, which position a metal catalyst in proximity to a specific C-H bond. In this compound, either the amine or the alcohol (or derivatives thereof) can act as a directing group. Palladium and rhodium catalysts are commonly employed for such transformations. nih.govchemrxiv.org

For instance, the amine can be converted into an amide or a removable directing group (e.g., an 8-aminoquinoline (B160924) amide) to direct palladium-catalyzed arylation or alkenylation at the C-H bonds of the cyclobutane ring. acs.orgacs.org The regioselectivity (i.e., which C-H bond reacts) can be influenced by the catalyst, ligands, and the specific directing group used. Functionalization can occur at the C-H bond adjacent to the side chain (C1) or at other positions on the ring (C3). nih.gov

Table 3: Potential C-H Functionalization Reactions of the Cyclobutyl Ring

| Reaction Type | Catalyst/Reagents | Directing Group | Potential Product | Ref. |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Aryl Iodide | Amide (from amine) | Phenyl-substituted cyclobutyl derivative | acs.orgnih.gov |

| C-H Alkenylation | Pd(OAc)₂, Alkene | Amide (from amine) | Alkenyl-substituted cyclobutyl derivative | bham.ac.uk |

| C-H Insertion | Rh₂(OAc)₄, Diazoacetate | Hydroxyl group | Ester-functionalized cyclobutyl derivative | nih.gov |

Regioselective and Orthogonal Protecting Group Strategies for this compound

For complex, multi-step syntheses involving this compound, the selective protection and deprotection of the amine and hydroxyl groups are essential. An orthogonal protecting group strategy is ideal, allowing for the removal of one protecting group under specific conditions without affecting the other. fiveable.meorganic-chemistry.org This enables precise, sequential modifications at either the nitrogen or oxygen atom.

A common orthogonal pairing for amino alcohols is the use of a base-labile group for the amine and an acid-labile or fluoride-labile group for the alcohol. nih.govresearchgate.net

Amine Protection: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. It can be removed with acids like trifluoroacetic acid (TFA). The fluorenylmethyloxycarbonyl (Fmoc) group is an alternative, base-labile protecting group, removed by treatment with a base such as piperidine.

Alcohol Protection: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are excellent protecting groups for alcohols. They are stable to many reaction conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Benzyl (Bn) ethers are another option, stable to both acidic and basic conditions and removable by hydrogenolysis.

By choosing an appropriate pair, such as Boc for the amine and TBDMS for the alcohol, one can selectively deprotect and functionalize each site. For example, the TBDMS ether can be removed with TBAF to allow for reaction at the alcohol, while the Boc group remains intact. Subsequently, the Boc group can be removed with TFA to expose the amine for further derivatization.

Table 4: Orthogonal Protecting Group Strategy for this compound

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal To | Ref. |

|---|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl (Boc) | Boc₂O, TEA | Trifluoroacetic Acid (TFA) | TBDMS, Bn | |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, NaHCO₃ | 20% Piperidine in DMF | TBDMS, Bn, Boc | organic-chemistry.org | |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF in THF | Boc, Fmoc | nih.gov |

| Benzyl (Bn) | Benzyl Bromide, NaH | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, TBDMS | fiveable.me |

Molecular Interactions of 2 Amino 3 Cyclobutylpropan 1 Ol in Model Chemical and Biochemical Systems

Analysis of Non-Covalent Interactions Exhibited by 2-Amino-3-cyclobutylpropan-1-ol

Non-covalent interactions are crucial in determining the three-dimensional structure and function of molecules. nih.gov For this compound, these interactions are primarily driven by its functional groups and aliphatic ring system.

Hydrogen Bonding Networks Formed by this compound

The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes this compound a proficient participant in hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of extensive networks.

In a pure liquid state, molecules of similar amino alcohols, such as 2-aminoethanol and 1-amino-2-propanol, are known to form stable cyclic dimers through intermolecular O-H···N hydrogen bonds. nih.gov It is highly probable that this compound also forms such dimeric structures. These dimers can further associate into larger clusters through intermolecular N-H···O hydrogen bonds. nih.gov When introduced into an aqueous environment, the water molecules can act as double proton donors to the oxygen atoms of the amino alcohol, forming cooperative hydrogen bonds that are stronger than those in bulk water. nih.gov

In biological systems, such as the binding pocket of a protein, the amino and hydroxyl groups can form hydrogen bonds with the side chains of multiple amino acid residues. uni-bayreuth.de These hydrogen bond networks are critical for stabilizing the protein structure and play a role in the mechanism of protein activation and allostery. uni-bayreuth.de The binding of a ligand like this compound can perturb these networks, leading to a redistribution of energy that drives functional changes in the protein. uni-bayreuth.de The geometry of these hydrogen bonds is a key determinant of their strength, with optimal distances around 2 Å and angles between 150° and 180°. uni-bayreuth.de

| Potential Hydrogen Bond Interactions of this compound | Donor Group | Acceptor Group | Typical Environment |

| Intermolecular Dimerization | -OH | -NH2 | Pure liquid |

| Higher-Order Association | -NH2 | -OH | Pure liquid |

| Solvation | Water (-OH) | Compound (-OH, -NH2) | Aqueous solution |

| Ligand-Protein Interaction | Compound (-OH, -NH2) | Protein (e.g., Asp, Glu, Ser, Thr side chains) | Protein binding site |

| Ligand-Protein Interaction | Protein (e.g., Asn, Gln, His side chains) | Compound (-OH, -NH2) | Protein binding site |

Electrostatic Interactions of this compound

The amino group of this compound is basic and can be protonated to form a positively charged ammonium (B1175870) group (-NH3+) under physiological pH. This charge is a focal point for significant electrostatic interactions.

Continuum electrostatics calculations on similar molecules have shown that while these non-specific electrostatic interactions can be weak, they are significant for bringing the molecule into a binding-competent orientation. nih.gov The contribution of a single charged residue to the binding free energy can be up to 1 kcal/mol. nih.gov The modulation of charges on amino acids, for instance through changes in pH, can significantly affect these interactions and even lead to protein denaturation. nih.gov

Hydrophobic Interactions Mediated by the Cyclobutyl Moiety of this compound

The cyclobutyl group of this compound is a nonpolar, aliphatic moiety that primarily engages in hydrophobic interactions. When the compound enters a protein's binding site, this group tends to be buried in hydrophobic pockets, away from the aqueous solvent.

Biophysical Characterization of this compound in Ligand-Target Engagement Studies

The study of how this compound engages with its biological targets involves understanding the principles of molecular recognition and utilizing computational tools to model these interactions.

Principles of Molecular Recognition Involving this compound

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For this compound, recognition by a target protein is a multifactorial process involving a combination of the interactions described above.

Computational Modeling of this compound Binding Sites

Computational modeling is an indispensable tool for visualizing and quantifying the interactions between a ligand and its target. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the preferred binding pose of this compound and estimate its binding affinity.

Docking algorithms would search for a complementary binding site on a target protein, positioning the cyclobutyl group in a hydrophobic pocket while arranging the amino and hydroxyl groups to form optimal hydrogen bonds. The output of such a simulation would be a ranked list of potential binding poses, scored based on an empirical or force-field-based scoring function.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. These simulations can reveal the stability of the predicted binding mode, the dynamics of the hydrogen bond networks, and the role of water molecules in mediating the interaction. For example, simulations of microbial rhodopsins have been used to dissect the entire hydrogen bond network of the protein and identify how it changes upon activation. frontiersin.org Such computational approaches provide a detailed, atomistic view of the binding event that can guide further experimental studies.

| Computational Technique | Application to this compound | Expected Insights |

| Molecular Docking | Predicting the binding pose in a target protein. | Identification of key interacting residues; prediction of binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex. | Stability of the binding pose; dynamics of hydrogen bonds; role of solvent. |

| Quantum Mechanics (QM) Calculations | Calculating the electronic properties and interaction energies. | Accurate charge distribution; precise energies of hydrogen and electrostatic interactions. |

Research on Supramolecular Assembly of this compound Derivatives Remains Undisclosed

Despite a thorough review of available scientific literature, detailed research findings on the supramolecular assembly and self-organization specifically concerning this compound and its derivatives are not publicly documented.

Scientists have extensively studied the principles of supramolecular chemistry, where molecules spontaneously assemble into larger, well-ordered structures through non-covalent interactions. These interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, are crucial in the development of novel materials and in understanding biological processes.

Amino alcohols, a class of compounds containing both an amine and an alcohol functional group, are known to participate in such self-assembly processes, often forming complex architectures like micelles, vesicles, or gels. The specific stereochemistry and molecular structure of the constituent molecules play a significant role in dictating the final supramolecular structure.

Similarly, molecules containing cyclobutane (B1203170) rings have been a subject of interest in supramolecular chemistry. The rigid and strained nature of the cyclobutane scaffold can impose specific geometric constraints, influencing how the molecules pack and organize themselves in the solid state or in solution.

However, the intersection of these two areas of study, specifically focusing on this compound, appears to be a niche that has not been explored in published research. Searches for data on the supramolecular behavior, self-organization, or crystal engineering of this particular compound or its derivatives have not yielded any specific studies.

While general principles of non-covalent interactions in amino alcohols and the self-assembly of other cyclobutane-containing compounds have been investigated, this information cannot be directly extrapolated to predict the specific behavior of this compound derivatives without dedicated experimental and computational studies. The unique combination of the cyclobutyl group, the amino group, and the hydroxyl group in its specific arrangement would likely lead to distinct supramolecular behavior that requires targeted investigation.

Therefore, at present, there is no scientific basis to provide a detailed account or data tables related to the supramolecular assembly and self-organization of this compound derivatives. This represents a potential area for future research within the field of supramolecular and materials chemistry.

Future Perspectives and Emerging Research Avenues for 2 Amino 3 Cyclobutylpropan 1 Ol

Innovations in the Asymmetric Synthesis of 2-Amino-3-cyclobutylpropan-1-ol and its Stereoisomers

The generation of specific stereoisomers of this compound is paramount for its application in asymmetric synthesis and pharmaceuticals. While direct synthetic routes are not yet established in the literature, several innovative strategies can be envisioned for its stereocontrolled preparation.

One promising approach involves the reaction of chiral N-tert-butanesulfinyl imines with organometallic reagents derived from cyclobutane (B1203170) precursors. A plausible pathway could adapt methodologies used for similar vicinal amino alcohols, which involve the coupling of sulfinyl imines with zinc homoenolates. nih.gov For instance, a chiral imine derived from glyoxal (B1671930) could react with a cyclobutylmethyl zinc reagent to forge the key carbon-carbon bond, with the sulfinyl group directing the stereochemical outcome.

Another avenue lies in the modification of readily available amino acids. While natural amino acids are common starting materials for many β-amino alcohols, a non-proteinogenic amino acid containing a cyclobutyl moiety, such as cyclobutylalanine, could serve as a precursor. nih.gov Standard reduction of the carboxylic acid group would yield the desired amino alcohol.

Furthermore, modern photochemical methods offer novel disconnections. A visible-light-mediated [3+2] photocycloaddition between an α,β-unsaturated acyl imidazole (B134444) and a cyclopropylamine (B47189) derivative has been used to generate cyclic β-amino carbonyl compounds. rsc.org A similar strategy employing a vinylcyclobutane derivative could potentially lead to a precursor that, upon reduction, yields this compound.

These prospective synthetic routes are summarized below:

| Synthetic Strategy | Key Precursors | Potential Advantages |

| Sulfinyl Imine Addition | Chiral N-tert-butanesulfinyl imine, Cyclobutylmethyl zinc reagent | High diastereoselectivity, well-established for related systems. nih.gov |

| Amino Acid Reduction | Cyclobutylalanine | Utilizes established reduction protocols, high enantiopurity from precursor. nih.gov |

| Photochemical Cycloaddition | Vinylcyclobutane derivative, Acyl imidazole | Access to complex stereochemical arrays, novel bond formations. rsc.org |

Exploration of this compound in Asymmetric Catalysis

Simple primary β-amino alcohols are effective organocatalysts, leveraging their bifunctional nature to activate substrates and control stereochemistry. nih.gov The amine group can act as a base or form a nucleophilic enamine, while the hydroxyl group can engage in hydrogen bonding to orient the electrophile and stabilize the transition state. nih.govresearchgate.net

The exploration of this compound as an organocatalyst in reactions like the asymmetric Michael addition is a significant area for future research. In a model reaction between a β-keto ester and a nitroalkene, the performance of an organocatalyst is judged by its ability to produce the desired product with high yield, diastereoselectivity (dr), and enantioselectivity (ee). nih.gov

The unique steric hindrance provided by the cyclobutyl group in this compound could lead to distinct selectivity profiles compared to catalysts with smaller or more flexible substituents. It is hypothesized that the rigid four-membered ring could create a well-defined chiral pocket, potentially enhancing enantioselectivity.

A hypothetical comparison of its potential performance against known catalysts is presented below:

| Catalyst Substituent (at β-position) | Typical Yield (%) | Typical dr | Typical ee (%) | Reference |

| Methyl | 62-80 | 83:17 - 99:1 | 45-99 | nih.gov |

| Isopropyl | ~70 | ~90:10 | ~85 | Based on similar systems |

| Cyclobutyl (Hypothetical) | 75-85 | >95:5 | >95 | N/A |

The data suggests that increasing the steric bulk at the β-position can influence stereochemical outcomes. The investigation into this compound's catalytic activity would provide valuable structure-activity relationship data for designing next-generation organocatalysts.

Integration of Machine Learning and Artificial Intelligence in the Design and Discovery of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing catalyst design by accelerating the identification of optimal structures from vast chemical spaces. arxiv.orgacs.orgresearchgate.net This approach is particularly well-suited for optimizing organocatalysts based on the this compound scaffold.

In Silico Library Generation: A large virtual library of analogues would be created by computationally modifying the this compound structure (e.g., adding substituents to the cyclobutyl ring or the amino group). acs.org

Descriptor Calculation: Each virtual analogue would be represented by a set of numerical descriptors that quantify its structural and electronic properties. nih.gov

Model Training: A small, diverse subset of the library (a "Universal Training Set") would be synthesized and tested experimentally in a target reaction. acs.org The resulting performance data (yield, ee) would be used to train an ML model to correlate the descriptors with catalytic outcomes.

Predictive Screening: The trained model would then predict the performance of all remaining compounds in the virtual library, identifying a small number of high-potential candidates for synthesis and testing. acs.org

This data-driven approach dramatically reduces the time and resources required by traditional trial-and-error methods. It allows researchers to uncover complex structure-activity relationships and focus experimental efforts on the most promising catalyst designs. researchgate.net

Potential Applications of this compound in Novel Materials Science Architectures (from a synthetic/structural perspective)

The bifunctional nature of this compound makes it a compelling candidate as a monomer for the synthesis of advanced polymers. The presence of both an amine and a hydroxyl group allows for its incorporation into poly(ester amides) through polycondensation reactions. nih.gov These materials are of interest for biomedical applications due to their potential biodegradability and tunable mechanical properties.

The inclusion of the cyclobutane ring introduces a unique structural element into the polymer backbone. Cyclobutane-containing polymers are known for their distinct properties, including:

Increased Rigidity and Thermal Stability: The strained four-membered ring can impart conformational rigidity to the polymer chain, potentially leading to materials with higher glass transition temperatures and improved thermal stability compared to their flexible aliphatic analogues. und.edu

Stress-Responsive Behavior: Cyclobutane moieties can function as mechanophores, units that undergo constructive chemical reactions in response to mechanical force. duke.edu Incorporating this compound into a polymer could create materials that exhibit stress-strengthening or self-healing properties via the [2+2] cycloreversion of the cyclobutane ring. duke.edu

Controlled Degradation: The ester and amide linkages would provide hydrolysable points for biodegradation, while the cyclobutyl group could influence the degradation rate and mechanical properties of the resulting polymer. nih.gov

By using this compound as a building block, it may be possible to design novel polymers that combine the advantageous properties of poly(ester amides) with the unique mechanical and thermal characteristics conferred by the cyclobutane core. und.eduacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.